The compound "1-(3-Chlorophenyl)-4-propylpiperazine" is a synthetic derivative that falls within the broader class of piperazine compounds. Piperazines are a group of chemicals that have a wide range of applications in the pharmaceutical industry, including as antipsychotic drugs, antidepressants, and antihistamines. The structural flexibility of piperazine allows for the creation of numerous derivatives with varying pharmacological properties.
In the field of pharmacology, piperazine derivatives have been explored for their potential as antidepressants. The study on new 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives highlighted the design of these compounds to target both the serotonin transporter and 5-HT1A receptors2. The compounds were evaluated for their antidepressant-like activity using the forced swimming test and the learned helplessness test in rats. One compound, in particular, showed high affinity at both the 5-HT transporter and 5-HT1A receptors and was active in pharmacological tests, suggesting a promising profile for antidepressant medication with a potentially faster onset of action2.
In clinical research, case studies and trials are essential for understanding the efficacy and safety of new drugs. While the provided data does not include specific case studies, the research on the antidepressant-like properties of the piperazine derivatives indicates that these compounds could be further explored in clinical settings. The dual mechanism of action observed in these compounds could offer a new approach to treating depression, which is a significant advantage over traditional antidepressants that may take weeks to become effective2.
The compound is classified under the CAS number 144146-59-8 and is often referenced in scientific literature concerning drug development and synthesis. It has been studied for its pharmacological properties, particularly in relation to serotonin receptor interactions, making it relevant in the context of antidepressant research .
The synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine can be achieved through several methods, typically involving the reaction of 3-chlorobenzyl chloride with propylpiperazine. Below are key steps commonly involved in the synthesis:
The molecular structure of 1-(3-Chlorophenyl)-4-propylpiperazine features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound's structure can be represented as follows:
1-(3-Chlorophenyl)-4-propylpiperazine can participate in various chemical reactions typical of piperazine derivatives:
The mechanism of action for 1-(3-Chlorophenyl)-4-propylpiperazine primarily involves its interaction with serotonin receptors. It has been shown to act as a serotonin receptor antagonist, which may contribute to its potential antidepressant effects.
1-(3-Chlorophenyl)-4-propylpiperazine has several scientific applications:
Piperazine (1,4-diazacyclohexane) represents a privileged scaffold in modern drug discovery, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions (1,4-positions). This versatile moiety serves as a fundamental building block in numerous pharmacologically active compounds across therapeutic domains. Its exceptional capacity to enhance drug-like properties stems from inherent structural features: significant polar surface area (PSA ≈ 6.48 Ų for unsubstituted piperazine), hydrogen-bonding capability (two H-bond acceptors), and moderate structural rigidity [5] [6]. Statistical analyses confirm piperazine as the third most utilized N-heterocycle in FDA-approved pharmaceuticals, trailing only piperidine and pyridine [2] [6]. Derivatives incorporating this scaffold frequently exhibit enhanced water solubility, improved oral bioavailability, and optimized ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them indispensable in rational drug design [5] [6].
The piperazine ring confers distinct advantages in molecular optimization that underpin its ubiquity in medicinal chemistry:
Table 1: Comparative Physicochemical Properties of Common Bioisosteric Heterocycles
Heterocycle | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Basic Nitrogens | Common Applications |
---|---|---|---|---|---|
Piperazine | 6.48 | 2 | 0 | 2 | Antipsychotics, Antivirals, Anthelmintics |
Piperidine | 3.24 | 1 | 0 | 1 | Analgesics, Antihistamines |
Morpholine | 12.5 | 2 | 0 | 1 | Kinase Inhibitors, Antibacterials |
Pyridine | 12.9 | 1 | 0 | 1 | Anti-inflammatories, Herbicides |
Table 2: Influence of Piperazine Ring on Molecular Properties
Molecular Property | Without Piperazine | With Piperazine | Biological Consequence |
---|---|---|---|
LogP (Lipophilicity) | Higher (e.g., 3.8) | Reduced (e.g., 2.4) | Enhanced aqueous solubility |
Water Solubility | Low | Significantly Increased | Improved oral bioavailability |
PSA (Polar Surface Area) | Moderate (e.g., 40 Ų) | Increased (e.g., 60 Ų) | Optimized cell permeability/BBB transport |
Target Binding Affinity | Variable | Often Improved | Enhanced potency & selectivity |
Piperazine derivatives have undergone systematic pharmacological evolution since their initial therapeutic application:
Table 3: Historical Development Timeline of Key Piperazine-Containing Drugs
Decade | Therapeutic Class | Representative Drug(s) | Key Structural Innovation | Primary Target/Mechanism |
---|---|---|---|---|
1950s | Anthelmintics | Piperazine citrate | Unsubstituted scaffold | GABA receptors (parasites) |
1960s | Anxiolytics | Buspirone | Pyrimidinyl-piperazine | 5-HT1A receptor partial agonist |
1970s | Antipsychotics | Trifluoperazine | Phenothiazine-piperazine hybrid | Dopamine D2 antagonist |
1980s | Antidepressants | Nefazodone | Phenylpiperazine | 5-HT2A antagonist & SERT inhibitor |
1990s | Antibacterials | Ciprofloxacin | Fluoroquinolone-piperazine | DNA gyrase/topoisomerase inhibition |
2000s | Atypical Antipsychotics | Aripiprazole, Ziprasidone | Quinolinone/benzisothiazolyl-piperazine | Dopamine-serotonin system modulation |
2010s | HIV-1 Therapeutics | Piperazine-based NNRTIs/INSTIs | Halogenated arylpiperazines | Reverse transcriptase/integrase inhibition |
Halogenation, particularly chlorination, represents a strategic modification in piperazine-based drug design. The introduction of chlorine atoms onto arylpiperazine systems profoundly influences bioactivity through multiple mechanisms:
Table 4: Comparative Biological Activity of Halogenated Phenylpiperazine Derivatives
Halogen Substituent | Position | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A/D2 Selectivity Ratio | Primary Pharmacological Effect |
---|---|---|---|---|---|
None (Phenyl) | - | 120 ± 15 | 85 ± 10 | 0.71 | Mixed dopaminergic/serotonergic activity |
Chloro | meta | 42 ± 5 | 3.8 ± 0.6 | 11.1 | Potent serotonergic modulation |
Chloro | para | 68 ± 8 | 28 ± 4 | 0.41 | Weak/modest D2 antagonism |
Chloro | ortho | 210 ± 22 | 155 ± 18 | 0.74 | Low potency across targets |
Fluoro | meta | 55 ± 7 | 8.2 ± 1.1 | 6.7 | Serotonergic preference |
Bromo | meta | 38 ± 4 | 2.9 ± 0.4 | 13.1 | Enhanced serotonergic activity |
Trifluoromethyl | meta | 25 ± 3 | 1.7 ± 0.3 | 14.7 | Highest 5-HT2A affinity |
The specific case of 1-(3-chlorophenyl)-4-propylpiperazine (molecular formula: C₁₃H₁₉ClN₂, molecular weight: 238.76 g/mol, CAS: 144146-59-8) exemplifies rational structure-activity optimization [1] [4]. The propyl chain at N4 contributes enhanced lipophilicity (calculated LogP ≈ 2.87) compared to methyl or ethyl analogs, potentially improving CNS penetration. Concurrently, the m-chlorophenyl group at N1 provides the electronic and steric advantages characteristic of meta-halogenation [4] [7]. Molecular docking studies suggest this combination allows simultaneous engagement with hydrophobic binding pockets and formation of hydrogen bonds via the piperazine nitrogens, positioning it as a versatile intermediate for neuropsychiatric drug development [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: